molecular formula C14H21N3 B4236258 N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine

Cat. No. B4236258
M. Wt: 231.34 g/mol
InChI Key: SMFUSAKSENKDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine and amphetamine chemical classes. MBDB is a structural analog of MDMA (ecstasy) and has been studied for its potential therapeutic effects in scientific research.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine is similar to that of MDMA, as it acts as a serotonin, dopamine, and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in feelings of euphoria, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine include increased heart rate, blood pressure, and body temperature. It also increases the release of the hormone prolactin, which can lead to decreased sexual function in males. N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine has been shown to cause neurotoxicity in animal studies, which may limit its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine in lab experiments is its structural similarity to MDMA, which allows for comparison of their effects on the brain and behavior. However, the neurotoxicity of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine may limit its use in certain experiments, and its potential for abuse may also be a concern.

Future Directions

Future research on N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine could focus on its potential therapeutic applications in the treatment of mental health disorders, as well as its potential for abuse and neurotoxicity. Further studies could also investigate the effects of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine on different neurotransmitter systems and brain regions, as well as its interactions with other drugs and medications.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine has been studied for its potential therapeutic effects in scientific research, particularly in the field of neuroscience. Studies have shown that N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine has similar effects to MDMA, including increased release of serotonin, dopamine, and norepinephrine in the brain. These effects may have potential therapeutic applications in the treatment of mental health disorders such as depression and anxiety.

properties

IUPAC Name

N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-4-5-10-16(2)11-14-15-12-8-6-7-9-13(12)17(14)3/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFUSAKSENKDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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